LHRH, Tryptophan(7)-
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Overview
Description
Gonadotropin-releasing hormone, tryptophan(7)- (GnRH, Trp(7)-) is a synthetic analog of the naturally occurring gonadotropin-releasing hormone. This compound plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland . The modification at the seventh position with tryptophan enhances its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GnRH, Trp(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of GnRH, Trp(7)- follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
GnRH, Trp(7)- undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions, affecting the peptide’s stability.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences .
Scientific Research Applications
GnRH, Trp(7)- has a wide range of scientific research applications:
Mechanism of Action
GnRH, Trp(7)- exerts its effects by binding to gonadotropin-releasing hormone receptors on pituitary gonadotropes. This binding stimulates the synthesis and release of luteinizing hormone and follicle-stimulating hormone, which regulate gametogenesis and steroidogenesis . The molecular targets include the GnRH receptor and downstream signaling pathways involving G proteins and MAPKs .
Comparison with Similar Compounds
Similar Compounds
GnRH-I: The naturally occurring form of gonadotropin-releasing hormone.
GnRH-II: A second form of GnRH with a slightly different amino acid sequence.
GnRH Analogs: Various synthetic analogs with modifications at different positions to enhance stability and activity.
Uniqueness
GnRH, Trp(7)- is unique due to the substitution of tryptophan at the seventh position, which enhances its stability and biological activity compared to other analogs . This modification allows for more effective regulation of reproductive hormones and has potential therapeutic applications in hormone-dependent conditions .
Properties
CAS No. |
70920-44-4 |
---|---|
Molecular Formula |
C60H74N18O13 |
Molecular Weight |
1255.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H74N18O13/c61-49(81)28-68-58(90)48-12-6-20-78(48)59(91)42(11-5-19-65-60(62)63)73-54(86)44(22-33-25-66-39-9-3-1-7-37(33)39)72-51(83)29-69-52(84)43(21-32-13-15-36(80)16-14-32)74-57(89)47(30-79)77-55(87)45(23-34-26-67-40-10-4-2-8-38(34)40)75-56(88)46(24-35-27-64-31-70-35)76-53(85)41-17-18-50(82)71-41/h1-4,7-10,13-16,25-27,31,41-48,66-67,79-80H,5-6,11-12,17-24,28-30H2,(H2,61,81)(H,64,70)(H,68,90)(H,69,84)(H,71,82)(H,72,83)(H,73,86)(H,74,89)(H,75,88)(H,76,85)(H,77,87)(H4,62,63,65)/t41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
PMKRHHTYRXNHFA-VTWSTLNFSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N |
Origin of Product |
United States |
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